Regioisomer-Specific Enrichment in Somatostatin SST1 Receptor Antagonist Patents
The compound's specific 3-substituted piperidine regioisomer serves as the core scaffold in a patent series for somatostatin SST1 receptor antagonists. The claim structure of US Patent 7754719 specifically defines compounds of formula (I), which are 3-substituted piperidine derivatives [1]. In contrast, 2-substituted (CAS 223477-85-8) and 4-substituted (CAS 76672-65-6) analogs are not claimed or reported in this patent. This establishes a direct, document-based differentiation for researchers pursuing SST1 receptor targets.
| Evidence Dimension | Patent Claim Scope for Pharmacological Target |
|---|---|
| Target Compound Data | Core scaffold of 3-substituted piperidine derivatives in US Patent 7754719 for SST1 receptor antagonism |
| Comparator Or Baseline | 2-substituted piperidine (CAS 223477-85-8) and 4-substituted piperidine (CAS 76672-65-6) benzodioxole regioisomers |
| Quantified Difference | Not applicable (qualitative structural specificity in patent claims) |
| Conditions | Analysis of patent document US 7754719 and related family members |
Why This Matters
This provides documentary evidence that the 3-substituted form is the intended structural isomer for a specific pharmacological invention, thereby justifying its procurement over other regioisomers which lack similar patent-backed therapeutic relevance.
- [1] Troxler, T. J. et al. Substituted piperidine derivatives as somatostatin SST1 receptor antagonists. US Patent 7754719, July 13, 2006. View Source
